molecular formula C10H8O2S B1600729 Benzo[b]thiophene-3-carboxylic acid, methyl ester CAS No. 22913-25-3

Benzo[b]thiophene-3-carboxylic acid, methyl ester

Cat. No. B1600729
CAS RN: 22913-25-3
M. Wt: 192.24 g/mol
InChI Key: FSJAXBXCHWMNAB-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxylic acid is an organic chemical synthesis intermediate . It is a light yellow powder with a molecular formula of C9H6O2S . The IUPAC name for this compound is 1-benzothiophene-3-carboxylic acid .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, known as the Gewald reaction, can produce aminothiophene derivatives . Another method, the Fiesselmann synthesis, involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-carboxylic acid is represented by the SMILES notation: OC(=O)C1=CSC2=CC=CC=C12 . This indicates that the molecule contains a benzothiophene ring with a carboxylic acid group attached at the 3-position.


Physical And Chemical Properties Analysis

Benzo[b]thiophene-3-carboxylic acid is a light yellow powder . It is stable under recommended storage conditions but is incompatible with oxidizing agents .

Scientific Research Applications

Photodimerization and Chemical Reactions

  • Dimerization Properties : Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, closely related to the methyl ester, undergoes dimerization under the influence of ultraviolet light and heat. The corresponding methyl ester is dimerized only by ultraviolet light, forming a 'head-to-head' cyclobutane with trans stereochemistry (W. Davies et al., 1977).

  • Synthesis and Characterization : Synthesis of benzo[b]thiophene derivatives, including their methyl esters, has been explored, highlighting their utility in forming various chemical structures. These compounds show potential for different chemical applications due to their unique structural properties (E. Campaigne & Y. Abe, 1975).

Applications in Materials Science

  • Organic Photovoltaic Applications : A study on novel [6,6]-phenyl-C61-butyric acid methyl ester analogues containing benzo[b]thiophene highlights the use of these compounds in enhancing the performance of organic photovoltaic cells. These compounds exhibit better solubility and improved efficiency in solar cell applications (F. Matsumoto et al., 2008).

  • Enhanced Photovoltaic Performance : Research shows that benzo[b]thiophene derivatives, including methyl ester variants, can be used to increase the open-circuit voltage in polymer solar cells, contributing to higher power conversion efficiencies (M. Cho et al., 2012).

Pharmacological Properties

  • Biological Activities : Benzo[b]thiophene molecules, including their derivatives, have been identified as valuable in synthetic medicinal chemistry. These compounds exhibit a wide spectrum of pharmacological properties, making them interesting targets for drug development (A. Isloor et al., 2010).

Environmental Impact

  • Photochemical Degradation : The photochemical degradation of monomethylated benzo[b]thiophenes, including derivatives of the methyl ester, has been studied to understand the fate of crude oil components after oil spills. This research provides insight into the environmental impact and degradation pathways of these compounds (Stefan Bobinger & J. Andersson, 1998).

properties

IUPAC Name

methyl 1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJAXBXCHWMNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500981
Record name Methyl 1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzothiophene-3-carboxylate

CAS RN

22913-25-3
Record name Benzothiophene-3-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22913-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methanol (500 mL) solution of 1-benzothiophene-3-carbaldehyde (51.3 g, 300 mmol), sodium cyanide (22.0 g, 449 mmol) was added thereto at room temperature. Then, manganese dioxide (89.0 g, 901 mmol) was added at 0° C. The reaction mixture was stirred for 20 hours at room temperature, and then the reaction liquor was filtered. The filtrate was concentrated under reduced pressure. To the obtained residue, diethyl ether (200 mL), a saturated aqueous solution of sodium hydrogen carbonate (150 mL) and water (150 mL) were added, and the mixture was partitioned. The aqueous layer was extracted with diethyl ether (200 mL), and the organic layer was combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by column chromatography using silica gel (silica gel 300 g, hexane:diethyl ether=100:0 to 85:15), to obtain the title compound (52.1 g, 90%) as a transparent oily matter.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
89 g
Type
catalyst
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Liger, P Bouhours, C Ganem‐Elbaz… - …, 2016 - Wiley Online Library
An innovative and straightforward synthesis of second‐generation 2‐arylbenzo[b]thiophenes as structural analogues of INF55 and the first generation of our laboratory‐made molecules …
L Li, L Chang, S Pellet-Rostaing, F Liger… - Bioorganic & medicinal …, 2009 - Elsevier
Presence of basic calcium phosphate in knee joints of osteoarthritis patients could be prevented by inhibiting tissue non-specific alkaline phosphatase (TNAP) activity. Levamisole or the …
Number of citations: 45 www.sciencedirect.com
L Li, L Chang, S Pellet-Rostaing, F Ligier, M Lemaire… - SECTEUR SANTE - Citeseer
Presence of basic calcium phosphate in knee joints of osteoarthritis patients could be prevented by inhibiting tissue non-specific alkaline phosphtase (TNAP) activity. Levamisole or the …
Number of citations: 4 citeseerx.ist.psu.edu
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
Retinoic acid receptor-related orphan receptor γ t (RORγt) is a nuclear receptor expressed in a variety of tissues and is a potential drug target for the treatment of inflammatory and auto-…
Number of citations: 3 pubs.acs.org
AF Moretto, SJ Kirincich, WX Xu, MJ Smith… - Bioorganic & medicinal …, 2006 - Elsevier
A novel pyridothiophene inhibitor of PTP1B was discovered by rational screening of phosphotyrosine mimics at high micromolar concentrations. The potency of this lead compound has …
Number of citations: 99 www.sciencedirect.com

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